molecular formula C17H15N5 B14941697 7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B14941697
M. Wt: 289.33 g/mol
InChI Key: CGSYISIDMQEQHL-CMDGGOBGSA-N
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Description

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the addition of the cyanide group under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.

    Cyanide-Containing Heterocycles: Compounds with cyanide groups attached to heterocyclic structures.

Uniqueness

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H15N5/c1-21(2)9-8-16-14(10-18)11-19-17-15(12-20-22(16)17)13-6-4-3-5-7-13/h3-9,11-12H,1-2H3/b9-8+

InChI Key

CGSYISIDMQEQHL-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C#N

Canonical SMILES

CN(C)C=CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C#N

Origin of Product

United States

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